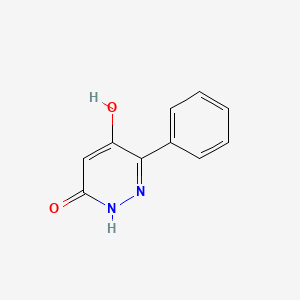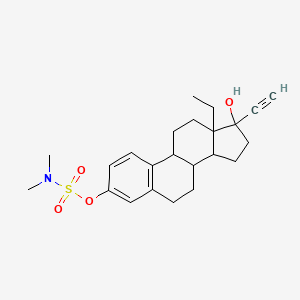
N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a methoxy group at the 5-position of the phenyl ring. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the assembly of peptide chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 2-fluoro-5-methoxy-L-phenylalanine is protected using the Fmoc group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The fluorine atom in N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine can undergo nucleophilic substitution reactions, where the fluorine is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction Products: Hydroxyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins . The Fmoc group provides a temporary protection for the amino group, allowing for sequential addition of amino acids .
Biology and Medicine: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides to investigate the effects of fluorine and methoxy substitutions on peptide stability and activity . In medicine, it is explored for its potential in developing peptide-based therapeutics .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and as a precursor for the development of novel therapeutic agents .
Mecanismo De Acción
The mechanism of action of N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide assembly . The fluorine and methoxy substitutions can influence the physicochemical properties of the resulting peptides, such as their stability, solubility, and biological activity .
Comparación Con Compuestos Similares
N-Fmoc-2-fluoro-L-phenylalanine: Similar structure but lacks the methoxy group.
N-Fmoc-2,5-difluoro-L-phenylalanine: Contains an additional fluorine atom at the 5-position.
Fmoc-pentafluoro-L-phenylalanine: Contains multiple fluorine atoms on the phenyl ring.
Uniqueness: N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine is unique due to the presence of both fluorine and methoxy groups, which can impart distinct properties to the peptides synthesized using this compound. The methoxy group can enhance the solubility and stability of peptides, while the fluorine atom can influence the binding affinity and specificity of peptides to their biological targets .
Propiedades
Fórmula molecular |
C25H22FNO5 |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO5/c1-31-16-10-11-22(26)15(12-16)13-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29) |
Clave InChI |
MWIIIMQSHCZSLC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)


![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)


![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)

